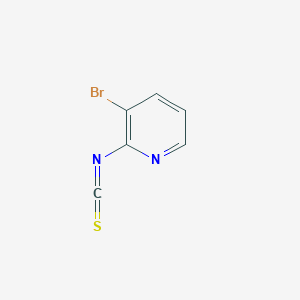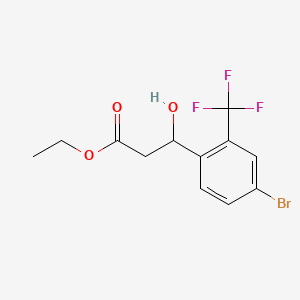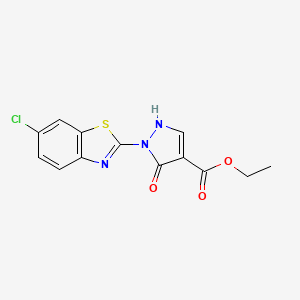
3-Bromopyridin-2-isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromopyridin-2-isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. It is derived from 3-bromopyridine, which is an aryl bromide and isomer of bromopyridine. This compound is primarily used as a building block in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromopyridin-2-isothiocyanate typically involves the reaction of 3-bromopyridine with thiophosgene or other isothiocyanate-forming reagents. One common method is the reaction of 3-bromopyridine with carbon disulfide and a base, followed by treatment with an oxidizing agent to form the isothiocyanate group .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromopyridin-2-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can react with nucleophiles to form thiourea derivatives.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Catalysts: Catalysts such as palladium and copper can be used to facilitate certain reactions.
Major Products:
Thiourea Derivatives: Formed by the reaction with amines.
Heterocyclic Compounds: Formed through cyclization reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromopyridin-2-isothiocyanate is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable for creating complex molecular structures .
Biology: In biological research, isothiocyanates are studied for their antimicrobial and anticancer properties. This compound, in particular, has shown potential in inhibiting the growth of certain cancer cells and bacteria .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with anticancer and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable compounds makes it useful in various manufacturing processes .
Wirkmechanismus
The mechanism of action of 3-bromopyridin-2-isothiocyanate involves its reactivity with nucleophiles, leading to the formation of thiourea derivatives and other products. The compound can interact with cellular proteins and enzymes, disrupting their function and leading to antimicrobial and anticancer effects. The molecular targets include enzymes involved in cell division and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
3-Chloropyridine: Another halogenated pyridine with similar reactivity.
2-Bromopyridine: An isomer with different substitution patterns.
Phenyl Isothiocyanate: A structurally similar isothiocyanate with different reactivity and applications.
Uniqueness: 3-Bromopyridin-2-isothiocyanate is unique due to the presence of both the bromine and isothiocyanate groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to form stable thiourea derivatives and heterocyclic compounds makes it valuable in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H3BrN2S |
|---|---|
Molekulargewicht |
215.07 g/mol |
IUPAC-Name |
3-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-2-1-3-8-6(5)9-4-10/h1-3H |
InChI-Schlüssel |
YHDCGHCRRTXBLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)N=C=S)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-Bromo-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13682191.png)
![N-Boc-1-[(2R,4S)-4-fluoro-2-pyrrolidinyl]methanamine Hydrochloride](/img/structure/B13682193.png)

![2-[3-(Trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B13682206.png)
![1-Oxaspiro[5.6]dodecan-4-one](/img/structure/B13682207.png)




